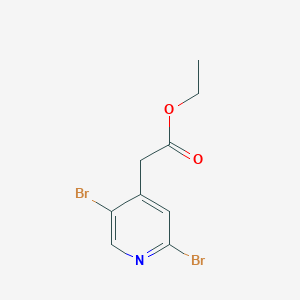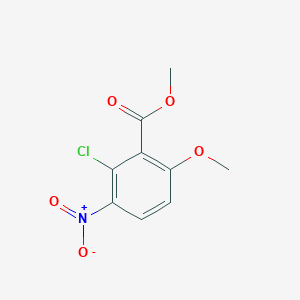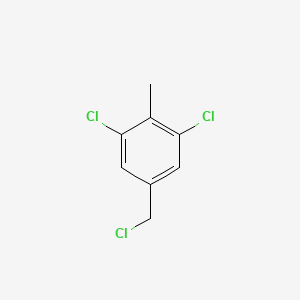![molecular formula C7H14Cl2N4 B1460251 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride CAS No. 1989659-67-7](/img/structure/B1460251.png)
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride
説明
The compound “1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用
Biologically Active Compounds Synthesis
Research has shown that compounds containing the pyrrolidine and 1,2,3-triazole moieties, similar to "1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride," are instrumental in the synthesis of molecules with notable biological activities. For instance, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, an enzyme important in the apoptotic pathway, highlighting their potential in therapeutic applications targeting diseases related to apoptosis dysregulation (Yang Jiang & Trond Vidar Hansen, 2011). Additionally, derivatives of pyrrolidine and triazole have shown promise in the synthesis of compounds with antimicrobial properties, further underscoring their significance in medicinal chemistry (O. Prakash et al., 2011).
Materials Science Applications
In materials science, the incorporation of triazole units, akin to the structure of interest, has led to the development of photoluminescent materials. For example, copper(I)-iodide complexes with triazole-based ligands have been synthesized, exhibiting strong blue or yellow emissions, which could be useful in the creation of light-emitting devices and sensors (Shiqiang Bai et al., 2015). This demonstrates the versatility of triazole derivatives in the fabrication of novel materials with desirable optical properties.
Chemical Synthesis and Methodology
The utility of triazole derivatives extends to synthetic methodology, where they serve as key intermediates or functional groups in the construction of complex molecules. Research into the synthetic applications of triazoles has led to efficient routes for assembling molecules with diverse biological and chemical properties. For instance, the synthesis of densely substituted 4-pyrrolin-2-ones through Rh(II)-catalyzed transannulation of triazoles with diazo esters showcases the role of triazole derivatives in facilitating novel synthetic transformations (Alexander N. Koronatov et al., 2020).
将来の方向性
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, including “1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride”, for various therapeutic applications .
特性
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZOOVYKSDTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)
![2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1460173.png)

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460179.png)








![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)